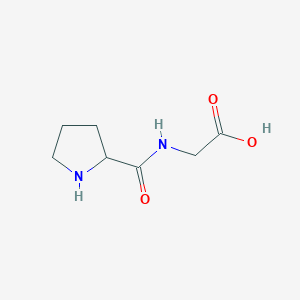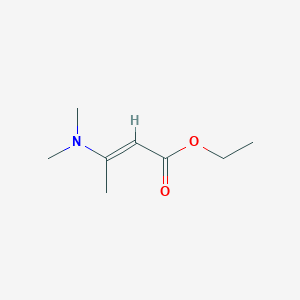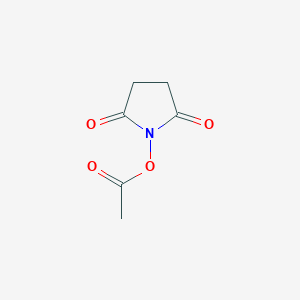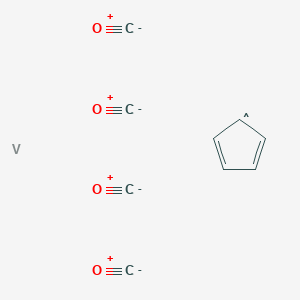
1,4-Dioctylbenzene
概要
説明
1,4-Dioctylbenzene is an organic compound with the molecular formula C22H38. It consists of a benzene ring substituted with two octyl groups at the 1 and 4 positions. This compound is known for its hydrophobic properties and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,4-Dioctylbenzene can be synthesized by treating 1,4-dichlorobenzene with a suitable Grignard reagent such as octyl magnesium bromide and 1-bromooctane . The reaction typically involves the following steps:
- Preparation of the Grignard reagent by reacting magnesium with 1-bromooctane in anhydrous ether.
- Addition of the Grignard reagent to 1,4-dichlorobenzene under controlled conditions to form this compound.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques.
化学反応の分析
Types of Reactions: 1,4-Dioctylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alkane derivatives.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products:
Oxidation: Formation of octanoic acid derivatives.
Reduction: Formation of octane derivatives.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
1,4-Dioctylbenzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds and polymers.
Biology: Investigated for its potential use in biological assays and as a hydrophobic agent in various biological applications.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized as a plasticizer, lubricant, and in the production of specialty chemicals.
作用機序
The mechanism of action of 1,4-dioctylbenzene involves its interaction with hydrophobic environments. The octyl groups provide hydrophobicity, allowing the compound to interact with non-polar substances. This property makes it useful in applications where hydrophobic interactions are essential, such as in drug delivery systems and as a dispersant in industrial processes.
類似化合物との比較
1,4-Diisopropylbenzene: Similar structure but with isopropyl groups instead of octyl groups.
1,4-Diethynylbenzene: Contains ethynyl groups instead of octyl groups.
1,3,5-Triethylbenzene: Contains three ethyl groups on the benzene ring.
Uniqueness: 1,4-Dioctylbenzene is unique due to its long alkyl chains, which provide significant hydrophobicity. This property distinguishes it from other similar compounds with shorter alkyl chains or different substituents, making it particularly useful in applications requiring strong hydrophobic interactions.
特性
IUPAC Name |
1,4-dioctylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38/c1-3-5-7-9-11-13-15-21-17-19-22(20-18-21)16-14-12-10-8-6-4-2/h17-20H,3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLMYIPOMNQVLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70453600 | |
| Record name | 1,4-Dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10541-38-5 | |
| Record name | 1,4-Dioctylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70453600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dioctylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















